molecular formula C7H10N2O B12964469 4-(Dimethylamino)pyridin-3-OL

4-(Dimethylamino)pyridin-3-OL

Cat. No.: B12964469
M. Wt: 138.17 g/mol
InChI Key: XOXRVWJXPFOTFR-UHFFFAOYSA-N
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Description

4-(Dimethylamino)pyridin-3-OL is a versatile organic compound known for its significant role in various chemical reactions. It is a derivative of pyridine, characterized by the presence of a dimethylamino group at the 4-position and a hydroxyl group at the 3-position. This compound is widely used as a nucleophilic catalyst in organic synthesis due to its enhanced basicity and nucleophilicity compared to pyridine .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Dimethylamino)pyridin-3-OL can be synthesized through several methods. One common approach involves the reaction of 4-chloropyridine with dimethylamine under reflux conditions. Another method includes the reaction of 4-cyanopyridine with dimethylamine, followed by hydrolysis to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)pyridin-3-OL undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyridine compounds .

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)pyridin-3-OL involves its role as a nucleophilic catalyst. The dimethylamino group enhances the nucleophilicity of the pyridine ring, allowing it to effectively participate in various chemical reactions. It forms intermediate complexes with electrophiles, facilitating the transfer of functional groups and the formation of new chemical bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Dimethylamino)pyridin-3-OL is unique due to its enhanced nucleophilicity and basicity, which make it a highly effective catalyst in various organic reactions. Its ability to form stable intermediate complexes with electrophiles sets it apart from other similar compounds .

Properties

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

4-(dimethylamino)pyridin-3-ol

InChI

InChI=1S/C7H10N2O/c1-9(2)6-3-4-8-5-7(6)10/h3-5,10H,1-2H3

InChI Key

XOXRVWJXPFOTFR-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=NC=C1)O

Origin of Product

United States

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